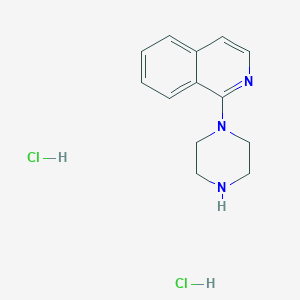

1-Piperazin-1-yl-isoquinoline dihydrochloride

Descripción

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Isoquinoline derivatives typically show strong absorption in the 250–300 nm range due to π→π* transitions in the aromatic system. The dihydrochloride form may exhibit slight red-shifts compared to the free base due to protonation effects.

Comparative Structural Analysis with Isoquinoline Derivatives

This compound differs from other isoquinoline derivatives in critical aspects:

The dihydrochloride form exhibits:

Propiedades

Número CAS |

906745-82-2 |

|---|---|

Fórmula molecular |

C13H16ClN3 |

Peso molecular |

249.74 g/mol |

Nombre IUPAC |

1-piperazin-1-ylisoquinoline;hydrochloride |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H |

Clave InChI |

HSLUKYDNSQNDAK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl.Cl |

SMILES canónico |

C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed Amination

Procedure : 1-chloroisoquinoline is reacted with excess piperazine under reflux conditions in isopropanol or similar solvents to yield 1-(piperazin-1-yl)isoquinoline. The reaction is catalyzed by palladium(II) complexes facilitating the amination of the aryl halide.

Reaction Conditions : Reflux in isopropanol, excess piperazine, palladium catalyst, typically under inert atmosphere to prevent oxidation.

Yields and Purity : This method generally affords good yields (often above 70%) of the target amine, with high purity after standard work-up and purification.

Alternative Nucleophilic Substitution

Procedure : Direct nucleophilic substitution of halogenated isoquinoline derivatives (e.g., 1-chloroisoquinoline) with piperazine under reflux in polar solvents such as isopropanol or ethanol.

Notes : This method is straightforward but may require longer reaction times and careful control of stoichiometry to avoid poly-substitution or side reactions.

Conversion to Dihydrochloride Salt

After obtaining the free base 1-piperazin-1-yl-isoquinoline, conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid under controlled conditions.

Procedure : The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and an equimolar or slight excess of HCl gas or concentrated hydrochloric acid solution is added dropwise under stirring at low temperature (0–5 °C).

Isolation : The dihydrochloride salt typically precipitates out as a crystalline solid, which is filtered, washed with cold solvent, and dried under vacuum.

Properties : The dihydrochloride salt form improves the compound’s solubility and stability, facilitating handling and formulation.

Research Findings and Optimization Notes

Catalyst and Solvent Effects : Palladium-catalyzed amination is favored for its efficiency and selectivity. Solvent choice (isopropanol, ethanol) affects reaction rate and yield. Excess piperazine helps drive the reaction to completion.

Purification : Crude products are purified by standard chromatographic techniques or recrystallization to remove unreacted starting materials and side products.

Salt Formation : The dihydrochloride salt formation is critical for improving compound solubility and stability, which is essential for downstream biological testing and formulation.

Impurity Considerations : Careful control of reaction conditions minimizes formation of dimers or other impurities, which can be problematic in pharmaceutical synthesis.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | Palladium-catalyzed amination | 1-chloroisoquinoline, piperazine, Pd catalyst | Reflux in isopropanol, inert atmosphere | >70% yield | High selectivity, scalable |

| 2 | Nucleophilic substitution | 1-chloroisoquinoline, piperazine | Reflux in isopropanol or ethanol | Moderate to good | Simpler setup, longer reaction time |

| 3 | Salt formation | Free base, HCl | Addition of HCl in ethanol at 0–5 °C | High purity crystalline salt | Enhances solubility and stability |

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Piperazin-1-il)isoquinolina sufre varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas, dependiendo del agente reductor utilizado.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el anillo de piperazina o la parte de isoquinolina se sustituyen por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Reactivos como peróxido de hidrógeno o perácidos.

Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Diversos nucleófilos en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Piperazin-1-yl-isoquinoline dihydrochloride is primarily explored as a lead compound for developing new antipsychotic medications. Its interaction with neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT receptors, positions it as a candidate for treating psychiatric disorders such as schizophrenia and depression .

Research indicates that this compound exhibits several biological activities:

- Antipsychotic Properties : Its ability to modulate neurotransmitter systems suggests potential efficacy in treating psychotic disorders.

- Antimicrobial Activity : Preliminary studies have hinted at possible antimicrobial properties, although further research is necessary to fully elucidate this aspect.

Several studies have investigated the pharmacological properties of compounds related to piperazine derivatives:

Study on Dopamine Receptors

A study focused on developing compounds with high affinity for dopamine D3 receptors indicated that modifications in the piperazine ring could enhance receptor selectivity. Compounds derived from similar structures demonstrated promising results in binding assays, suggesting that further exploration of piperazine derivatives could yield effective antipsychotic agents .

Neuroprotective Effects

Another line of inquiry has examined the neuroprotective properties associated with D3 receptor agonists. The combination of piperazine derivatives with antioxidant properties has been hypothesized to enhance therapeutic efficacy in conditions like Parkinson's disease, indicating a multifaceted approach to drug development .

Mecanismo De Acción

El mecanismo de acción de 1-(Piperazin-1-il)isoquinolina varía según su aplicación. Por ejemplo, como inhibidor de la acetilcolinesterasa, se une al sitio activo de la enzima, evitando la descomposición de la acetilcolina y, por lo tanto, mejorando la neurotransmisión colinérgica . Este mecanismo es crucial para su posible uso en el tratamiento de la enfermedad de Alzheimer.

Compuestos similares:

- 1-(1-piperazinil)isoquinolina

- 8-piperazin-1-il-isoquinolina

Comparación: 1-(Piperazin-1-il)isoquinolina es única debido a su disposición estructural específica, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión, reactividad y potencial terapéutico. Por ejemplo, su capacidad para actuar como un inhibidor de la acetilcolinesterasa puede diferir de otras isoquinolinas sustituidas con piperazina, lo que la convierte en un compuesto valioso para la investigación y el desarrollo específicos .

Comparación Con Compuestos Similares

8-Piperazin-1-yl-isoquinoline Monohydrochloride

- Molecular Formula : C₁₃H₁₅N₃·HCl

- Substituents: Piperazine at the 8-position of isoquinoline; monohydrochloride salt.

- Solubility: 10 mg/mL in DMSO, 0.25 mg/mL in ethanol .

- Application : Used as a synthetic intermediate in drug discovery .

- Key Difference : Positional isomerism (1- vs. 8-substitution) may influence binding affinity in biological systems and solubility profiles.

(1S)-3-Chloro-1-(4-methylpiperazin-1-yl)-1,4-dihydroisoquinoline

Levocetirizine Dihydrochloride

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Substituents : Piperazine linked to a chlorophenyl-phenylmethyl group and an ethoxyacetic acid moiety .

- Application : Antihistamine used clinically for allergic rhinitis and urticaria .

- Key Difference: The extended aromatic system and carboxylic acid group differentiate it from simpler piperazinyl-isoquinolines, enabling therapeutic action via histamine H₁ receptor antagonism .

Piperazine Dihydrochloride Hydrate

- Molecular Formula : C₄H₁₀N₂·2HCl·xH₂O

- Substituents : Simple piperazine backbone with two HCl molecules .

- Application : Veterinary antiparasitic agent .

- Key Difference: Lack of aromatic systems limits its use to non-pharmacological applications, contrasting with isoquinoline derivatives designed for drug synthesis .

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships (SAR): Substitutions on the piperazine ring (e.g., methyl groups) or isoquinoline backbone (e.g., chlorine) significantly alter bioactivity. For example, levocetirizine’s antihistamine effect relies on its extended aromatic structure and carboxyl group, absent in simpler isoquinoline analogs .

- Synthetic Utility: Unsubstituted piperazinyl-isoquinolines like the 8-position isomer serve as versatile intermediates, whereas complex derivatives (e.g., 3-chloro-1-substituted) may require tailored synthesis routes for targeted applications .

Actividad Biológica

1-Piperazin-1-yl-isoquinoline dihydrochloride (CAS No. 906745-82-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 286.20 g/mol. The compound consists of a piperazine ring linked to an isoquinoline structure, which enhances its reactivity and biological profile. The dihydrochloride form indicates that it can dissociate in solution, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential antipsychotic agent . Its interactions with neurotransmitter receptors, specifically dopamine D2 and serotonin 5-HT receptors, suggest utility in treating psychiatric conditions such as schizophrenia and depression. Additionally, preliminary studies have hinted at its antimicrobial properties , although further investigation is necessary to fully elucidate its pharmacological profile.

The mechanism of action for this compound primarily involves:

- Receptor Binding : The compound's affinity for dopamine and serotonin receptors modulates neurotransmission, which is crucial for its antipsychotic effects.

- Nucleophilic Substitution : The piperazine moiety allows for various nucleophilic substitutions, while the isoquinoline part can engage in electrophilic aromatic substitutions, enhancing its reactivity in biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Piperazin-1-yl-isoquinoline hydrochloride | 936643-77-5 | Similar structure; potential neuroactive properties |

| 8-Piperazin-1-yl-Isoquinoline hydrochloride | Not specified | Another derivative with distinct receptor activity |

| 1-(Piperidin-4-yl)-isoquinoline | Not specified | Variation in nitrogen substitution affecting activity |

The structural differences in these compounds lead to varied receptor binding profiles and therapeutic outcomes, highlighting the specific pharmacological potential of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antipsychotic Potential : A study demonstrated that this compound effectively reduced hyperactivity in animal models, suggesting its antipsychotic efficacy through modulation of dopaminergic pathways .

- Antimicrobial Activity : Preliminary results indicated that the compound exhibits antimicrobial effects against various bacterial strains. In vitro assays revealed significant inhibition zones, warranting further exploration into its potential as an antimicrobial agent .

- Neuroprotective Effects : Research has indicated that derivatives of piperazine can protect neuronal cells from apoptosis induced by inflammatory stimuli. This suggests that this compound may also possess neuroprotective properties through the inhibition of pro-inflammatory cytokines .

Q & A

Q. What are the critical safety protocols for handling 1-Piperazin-1-yl-isoquinoline dihydrochloride in laboratory settings?

- Methodological Answer : Due to its dihydrochloride salt form, the compound may pose hazards such as irritation upon contact. Key protocols include:

- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.

- Handling in a fume hood to prevent inhalation of fine particles .

- Immediate decontamination of spills using neutralizers (e.g., sodium bicarbonate) and proper disposal as hazardous waste.

- Refer to Safety Data Sheets (SDS) for compound-specific hazards, as classifications vary (e.g., some dihydrochloride salts lack GHS hazard labels but require precautionary handling) .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions, facilitating dissolution in polar solvents like water or methanol. Stability assessments should include:

- pH-dependent degradation studies (e.g., using buffers at physiological pH 7.4).

- Thermal stability analysis via thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Comparative solubility testing against the free base, which typically exhibits lower solubility in aqueous media .

Q. What analytical techniques are recommended for purity validation of this compound?

- Methodological Answer :

- HPLC-UV : Use a mixed-mode column (e.g., Primesep 100) with a mobile phase of acetonitrile/water containing 0.1% sulfuric acid, detecting at 200 nm .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Elemental Analysis : Verify chloride content (theoretical ~16.5% for dihydrochloride salts) to distinguish from monohydrochloride forms .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro cytotoxicity and in vivo tolerability of piperazine-derived dihydrochlorides?

- Methodological Answer :

- In vitro : Use fibroblast or primary cell cultures to assess cytotoxicity (e.g., MTT assays) at concentrations mimicking therapeutic doses.

- In vivo : Conduct dermal/ocular irritation studies in animal models (e.g., OECD Test Guidelines 404/405) and monitor wound healing progression.

- Mechanistic Studies : Evaluate cell membrane interactions via fluorescence microscopy (e.g., propidium iodide uptake) to differentiate between membrane disruption vs. metabolic toxicity .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Stepwise Functionalization : First synthesize the isoquinoline core, followed by piperazine coupling under inert atmosphere to prevent oxidation.

- Reagent Selection : Use mild reducing agents (e.g., NaBH4) for nitro-to-amine conversions to avoid over-reduction.

- Salt Formation : Purify the free base via recrystallization before treating with HCl gas in anhydrous ethanol to ensure stoichiometric dihydrochloride formation .

Q. How can crystallographic data be leveraged to predict the biological activity of this compound?

- Methodological Answer :

- Crystal Structure Determination : Use software like OLEX2 to resolve hydrogen-bonding networks and chloride ion coordination, which influence solubility and receptor binding.

- Docking Studies : Align crystallographic data with target protein structures (e.g., LSD1 enzyme) to model binding affinities.

- Comparative Analysis : Cross-reference with structurally similar bioactive dihydrochlorides (e.g., bomedemstat dihydrochloride, an LSD1 inhibitor) to infer mechanisms .

Q. What advanced chromatographic methods validate batch-to-batch consistency in dihydrochloride salt production?

- Methodological Answer :

- Ion Chromatography (IC) : Quantify chloride ion content to confirm 2:1 stoichiometry.

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present.

- Stability-Indicating Methods : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products and validate column robustness .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in antimicrobial efficacy data for piperazine-derived dihydrochlorides across studies?

- Methodological Answer :

- Standardized Assays : Adopt CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) testing against gram-negative (e.g., P. aeruginosa) and gram-positive strains.

- Biofilm vs. Planktonic Models : Compare activity in biofilm-embedded bacteria (e.g., using Calgary biofilm devices) to explain reduced efficacy in complex matrices.

- Chelation Studies : Test metal ion depletion effects, as dihydrochlorides may bind divalent cations (e.g., Ca²⁺), altering antimicrobial activity .

Comparative and Mechanistic Studies

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites on the isoquinoline ring.

- pKa Prediction : Tools like ACD/Labs estimate protonation states of piperazine nitrogens, guiding reaction conditions (e.g., pH 9–10 for deprotonation).

- SAR Libraries : Cross-reference with PubChem data on analogous compounds (e.g., 6-chloro-2-piperazin-1-yl-quinoline) to infer substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.